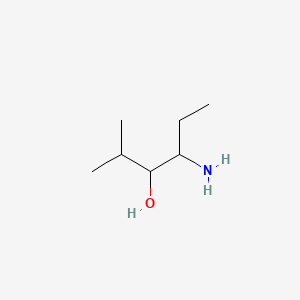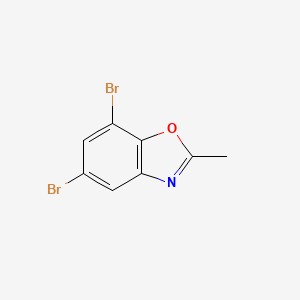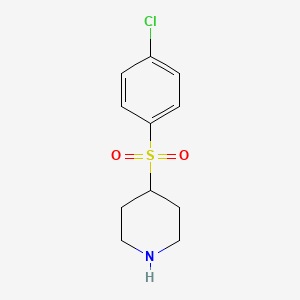
4-(4-chlorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzenesulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)piperidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]piperazine
- 4-[(4-Chlorophenyl)sulfonyl]morpholine
- 4-[(4-Chlorophenyl)sulfonyl]thiomorpholine
Uniqueness
4-(4-chlorobenzenesulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
InChI Key |
KZMZUOWQIRVCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
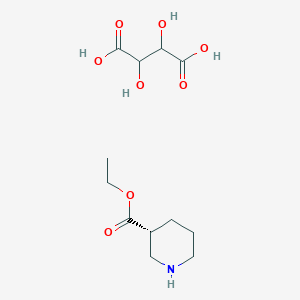
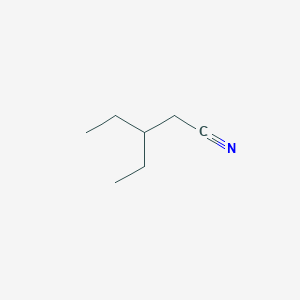
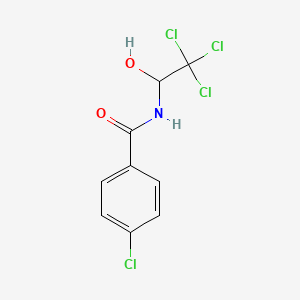
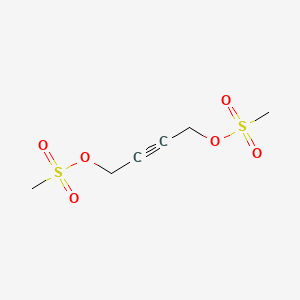
![1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)](/img/structure/B8800682.png)
![N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8800686.png)
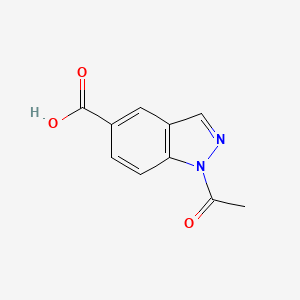

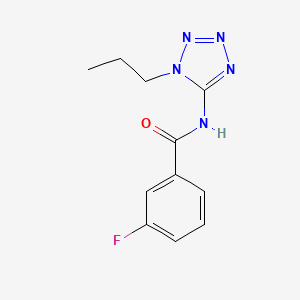
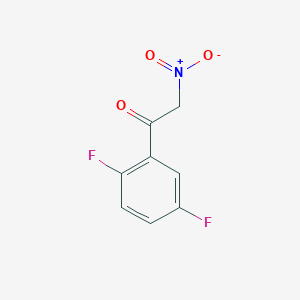
![2,5,7-trimethyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8800734.png)
